BenchChemオンラインストアへようこそ!

N-(1-benzyl-4-piperidinyl)-3-(5-bromo-1H-indol-1-yl)propanamide

Sigma-1 receptor linker SAR benzylpiperidine amide

N-(1-Benzyl-4-piperidinyl)-3-(5-bromo-1H-indol-1-yl)propanamide (CAS 951989-42-7; molecular formula C₂₃H₂₆BrN₃O; molecular weight 440.4 g/mol) is a synthetic small molecule comprising a benzylpiperidine pharmacophore linked via a propanamide chain to a 5-bromoindole moiety. The compound belongs to the benzylpiperidine-amide-indole class, which has been extensively characterized as sigma-1 (σ₁) receptor ligands in the primary medicinal chemistry literature.

Molecular Formula C23H26BrN3O
Molecular Weight 440.4 g/mol
Cat. No. B14938618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzyl-4-piperidinyl)-3-(5-bromo-1H-indol-1-yl)propanamide
Molecular FormulaC23H26BrN3O
Molecular Weight440.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)CCN2C=CC3=C2C=CC(=C3)Br)CC4=CC=CC=C4
InChIInChI=1S/C23H26BrN3O/c24-20-6-7-22-19(16-20)8-14-27(22)15-11-23(28)25-21-9-12-26(13-10-21)17-18-4-2-1-3-5-18/h1-8,14,16,21H,9-13,15,17H2,(H,25,28)
InChIKeyNCSBKNCCLFURAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzyl-4-piperidinyl)-3-(5-bromo-1H-indol-1-yl)propanamide – Structural Classification and Procurement-Relevant Baseline


N-(1-Benzyl-4-piperidinyl)-3-(5-bromo-1H-indol-1-yl)propanamide (CAS 951989-42-7; molecular formula C₂₃H₂₆BrN₃O; molecular weight 440.4 g/mol) is a synthetic small molecule comprising a benzylpiperidine pharmacophore linked via a propanamide chain to a 5-bromoindole moiety . The compound belongs to the benzylpiperidine-amide-indole class, which has been extensively characterized as sigma-1 (σ₁) receptor ligands in the primary medicinal chemistry literature [1]. Its structural scaffold also overlaps with the benzylamine-piperidine-indole template disclosed in patents as β-tryptase inhibitors [2]. The 5-bromo substituent on the indole ring distinguishes this compound from non-halogenated analogs, conferring altered lipophilicity (predicted logP ≈ 3.7) and potential for halogen-bonding interactions that may influence target engagement profiles [3].

Why N-(1-Benzyl-4-piperidinyl)-3-(5-bromo-1H-indol-1-yl)propanamide Cannot Be Interchanged with Generic In-Class Analogs


The benzylpiperidine-indole-amide chemical class exhibits steep structure–activity relationships where linker length, indole substitution position, and halogenation status each independently govern target affinity and selectivity. In the foundational SAR study by Huang et al. (2001), replacement of the phenylacetamide aryl ring with an indole was tolerated for σ₁ affinity, but substitution at both the indole and benzyl rings with halogen produced a significant increase in σ₂ receptor affinity — a shift that cannot be assumed for non-halogenated or differently substituted analogs [1]. The target compound's propanamide linker (three-carbon chain) differs from the acetamide linker (two-carbon chain) of the closest quantified analog CHEMBL139922 (N-(1-benzyl-piperidin-4-yl)-2-(5-bromo-1H-indol-3-yl)-acetamide), which binds σ₁ with Ki = 51.94 nM [2]; linker length modulation in this scaffold is known to alter conformational flexibility and target engagement geometry [3]. Furthermore, the N1-indole attachment in the target compound — versus the C3-indole attachment in CHEMBL139922 — introduces distinct electronic distribution across the indole ring, affecting both binding pose and metabolic stability. These cumulative structural differences preclude reliable extrapolation of potency, selectivity, or ADMET properties from any single in-class analog.

N-(1-Benzyl-4-piperidinyl)-3-(5-bromo-1H-indol-1-yl)propanamide – Quantitative Differentiation Evidence Against Closest Analogs


Linker Length Differentiation: Propanamide vs. Acetamide Scaffold Comparison in the Sigma-1 Pharmacophore

The target compound features a propanamide linker (three methylene carbons bridging the indole N1 to the amide carbonyl), whereas the closest analog with published quantitative sigma receptor binding data — CHEMBL139922 (N-(1-benzyl-piperidin-4-yl)-2-(5-bromo-1H-indol-3-yl)-acetamide) — contains an acetamide linker (two methylene carbons) [1]. In the broader benzylpiperidine-amide SAR landscape, linker length between the aromatic group and the piperidine-amide motif has been shown to modulate conformational flexibility, as demonstrated by Liang et al. (2010), where constraining the linker conformation via spiro-cyclization enhanced β-tryptase potency and reduced off-target SSAO engagement compared to flexible-chain analogs [2]. The target compound's extended propanamide linker is predicted to provide greater conformational freedom than the acetamide analog, which may differentially influence binding mode and selectivity profiles.

Sigma-1 receptor linker SAR benzylpiperidine amide

5-Bromo Substituent: Physicochemical and Pharmacological Differentiation from the Des-Bromo Analog

The 5-bromo substituent on the indole ring of the target compound (MW = 440.4 g/mol; predicted logP ≈ 3.7) represents a key structural differentiator from the des-bromo analog N-(1-benzylpiperidin-4-yl)-3-(1H-indol-1-yl)propanamide (MW ≈ 361.5 g/mol; predicted logP substantially lower) [1]. In the systematic SAR analysis by Huang et al. (2001), halogen substitution on the aromatic rings of benzylpiperidine-arylacetamides was demonstrated to maintain σ₁ receptor affinity while significantly increasing σ₂ receptor binding — a dual-affinity shift that cannot be achieved with the non-halogenated parent [2]. Specifically, halogenated derivatives in that series exhibited σ₂ Ki values in the range of 50–270 nM, whereas the unsubstituted parent compound 1 showed a σ₂ Ki of 240 nM with substantially weaker σ₂ engagement relative to σ₁ [2]. The bromine atom additionally enables potential halogen-bonding interactions with target proteins and serves as a synthetic handle for further derivatization (e.g., cross-coupling reactions).

halogen bonding lipophilicity sigma-2 selectivity

Indole Regiochemistry: N1 vs. C3 Attachment and the Impact on Pharmacological Profile

The target compound attaches the propanamide linker at the indole N1 position (nitrogen of the pyrrole ring), whereas the closest quantified sigma ligand analog (CHEMBL139922) attaches its acetamide linker at the indole C3 position . This regiochemical distinction is pharmacologically significant: N1-substituted indoles have altered pKa at the indole NH and different electronic resonance properties compared to C3-substituted indoles, which can affect hydrogen-bond donor/acceptor capacity and π-stacking interactions at the receptor binding site [1]. Notably, the β-tryptase inhibitor patent literature (Sanofi, 2010) specifically discloses indolyl-piperidinyl benzylamines with the indole connected via N1 or C3 linkages as distinct embodiments, implying that the substitution position is a critical variable for target engagement in the tryptase pharmacophore model [2]. The target compound's N1-indole-propanamide architecture thus occupies a distinct structural niche not represented by either C3-substituted sigma ligands or alternative tryptase inhibitor scaffolds.

indole substitution regiochemistry sigma receptor tryptase inhibitor pharmacophore

Dual Pharmacophore Architecture: Sigma Receptor and Tryptase Inhibitor Scaffold Overlap as a Unique Selection Criterion

The target compound resides at the intersection of two pharmacologically validated but historically distinct chemotypes: (a) N-benzylpiperidine-arylacetamide sigma receptor ligands, characterized quantitatively by Huang et al. (2001) with Ki σ₁ values ranging from 1.34 to >10,000 nM across a 40-compound series [1], and (b) indole-benzylamine-piperidine β-tryptase inhibitors, disclosed in the Sanofi patent family with demonstrated in vitro potency and selectivity against related serine proteases [2]. The target compound's specific combination of a benzylpiperidine motif (sigma pharmacophore) with an N1-linked 5-bromoindole via propanamide linker (resembling the tryptase inhibitor P4-P1 architecture) places it in a unique structural space that is not represented by any single compound in either the Huang et al. sigma ligand series or the Liang et al. tryptase inhibitor publications. The MolBIC bioactivity database classifies this compound with activity ≤ 0.1 μM, consistent with engagement of high-affinity biological targets [3]. This dual-pharmacophore potential is a differentiating feature for programs exploring polypharmacology or phenotypic screening where both sigma receptor modulation and tryptase inhibition may be relevant.

polypharmacology sigma receptor tryptase inhibitor scaffold hopping

Molecular Weight and Lipophilicity Differentiation: Implications for CNS Penetration and Formulation

The target compound (MW = 440.4 g/mol; predicted logP ≈ 3.7) occupies a distinct physicochemical space compared to its closest analogs: the acetamide analog (CAS 1144461-47-1; MW = 426.3 g/mol; C₂₂H₂₄BrN₃O) is smaller by one methylene unit, and the des-bromo analog (estimated MW ≈ 361.5 g/mol) is substantially less lipophilic . In the context of CNS drug design, the target compound's physicochemical profile — MW < 450, logP 3–4, one HBD, three HBA — falls within favorable ranges for blood-brain barrier penetration as defined by multiple CNS drug-likeness scoring systems [1]. By comparison, the indole-piperidine amide series reported by Banoo et al. (2024) for Alzheimer's disease (e.g., compound 23a; 5,6-dimethoxy-indole N-(2-(1-benzylpiperidine)) carboxamide; MW ≈ 407.5 g/mol) demonstrated confirmed BBB permeability in the PAMPA-BBB assay, supporting the general CNS accessibility of benzylpiperidine-indole amides [2]. The target compound's bromine atom contributes ~0.86 logP units (Hansch π) relative to the des-bromo analog, potentially enhancing passive membrane permeability while remaining within an acceptable lipophilicity window.

CNS drug-likeness lipophilicity physicochemical properties blood-brain barrier

Bioactivity Classification and Target Engagement Potential Relative to Inactive Structural Analogs

The MolBIC bioactivity database classifies the target compound with an activity value of ≤ 0.1 μM, indicating that this compound has demonstrated biological activity at sub-micromolar concentrations in one or more assay systems [1]. This classification distinguishes the compound from structurally similar but biologically inert analogs that may appear in vendor catalogs. In the context of the benzylpiperidine-indole amide chemical space, many commercially available analogs lack any reported bioactivity data, making procurement decisions for screening libraries challenging. The ≤ 0.1 μM classification — while not target-specific — provides a threshold-level quality filter that can guide compound prioritization in the absence of fully characterized target engagement profiles. For comparison, the indole-piperidine amide cholinesterase/BACE-1 inhibitor 23a reported by Banoo et al. (2024) exhibited IC₅₀ values of 0.32 μM (hAChE) and 0.39 μM (hBACE-1), placing it in a comparable potency range [2]. The MolBIC classification suggests the target compound may exhibit similar or greater potency at its cognate target(s), though the identity of those targets remains to be determined.

bioactivity screening target engagement molbic database hit triage

N-(1-Benzyl-4-piperidinyl)-3-(5-bromo-1H-indol-1-yl)propanamide – Best-Fit Research and Industrial Application Scenarios


Sigma Receptor SAR Expansion: Probing Linker Length and Indole Regiochemistry

This compound is ideally suited for structure–activity relationship (SAR) studies investigating how propanamide linker length (3C) and N1-indole attachment modulate sigma-1/sigma-2 receptor affinity and selectivity relative to the well-characterized acetamide (2C) and C3-indole scaffold represented by CHEMBL139922 (Ki σ₁ = 51.94 nM) [1]. Head-to-head competition binding assays against σ₁ and σ₂ receptors can quantify the affinity shift attributable to the additional methylene unit and altered indole electronics, providing critical data for sigma receptor pharmacophore refinement.

CNS-Penetrant Probe Development Leveraging Favorable Physicochemical Properties

With MW = 440.4 g/mol, predicted logP ≈ 3.7, and only one hydrogen bond donor, the compound satisfies established CNS drug-likeness criteria [2]. Its physicochemical profile is comparable to CNS-permeable indole-piperidine amides validated in PAMPA-BBB assays (Banoo et al., 2024) [3]. This makes the compound a suitable starting point for neuroscience probe development programs targeting sigma receptors, which are implicated in pain modulation, neuroprotection, and mood regulation.

Dual-Mechanism Polypharmacology Screening for Inflammatory and Allergic Disorders

The compound's unique structural overlap with both sigma receptor ligand and β-tryptase inhibitor pharmacophores positions it as a candidate for phenotypic screening in mast cell-mediated inflammatory disease models (asthma, COPD, allergic rhinitis) [4]. Unlike single-mechanism sigma ligands (Huang et al. series) or dedicated tryptase inhibitors (Sanofi spiro-piperidineamide series), this compound can be deployed to probe whether simultaneous modulation of both pathways yields synergistic anti-inflammatory effects.

Synthetic Diversification via 5-Bromo Handle for Parallel Library Synthesis

The 5-bromo substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid generation of focused analog libraries for lead optimization . This chemical tractability distinguishes the brominated compound from its des-bromo analog, which lacks a functionalizable heavy atom at the indole 5-position, making the target compound the superior choice for medicinal chemistry campaigns requiring iterative SAR exploration.

Quote Request

Request a Quote for N-(1-benzyl-4-piperidinyl)-3-(5-bromo-1H-indol-1-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.